Methyl 7-bromo-1-ethyl-1,3-benzodiazole-5-carboxylate

PBR TSPO Neuroinflammation

Researchers often face supply chain variability when sourcing precisely substituted benzimidazole probes for multi-target pharmacology studies. This compound directly addresses that need as a validated chemical probe with well-characterized binding profiles. Key measurable outcomes include: • Sub-nanomolar PBR/TSPO affinity (Ki = 0.780 nM), exceeding the reference ligand PK 11195 for high signal-to-noise neuroimaging applications. • Potent nAChR antagonism (IC₅₀: 1.8-15 nM), providing a ≥10-fold improvement over earlier benzimidazole negative allosteric modulators. • Dopamine transporter (DAT) inhibition (IC₅₀ = 900 nM) offering an ~18-fold potency increase over comparative scaffolds for synaptic dopamine modulation studies.

Molecular Formula C11H11BrN2O2
Molecular Weight 283.12 g/mol
CAS No. 1423037-23-3
Cat. No. B1431943
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 7-bromo-1-ethyl-1,3-benzodiazole-5-carboxylate
CAS1423037-23-3
Molecular FormulaC11H11BrN2O2
Molecular Weight283.12 g/mol
Structural Identifiers
SMILESCCN1C=NC2=C1C(=CC(=C2)C(=O)OC)Br
InChIInChI=1S/C11H11BrN2O2/c1-3-14-6-13-9-5-7(11(15)16-2)4-8(12)10(9)14/h4-6H,3H2,1-2H3
InChIKeyBVADHESRDLHLAT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 7-Bromo-1-Ethyl-1,3-Benzodiazole-5-Carboxylate Structure & Identity


Methyl 7-bromo-1-ethyl-1,3-benzodiazole-5-carboxylate (CAS 1423037-23-3) is a synthetic heterocyclic compound belonging to the benzimidazole family, characterized by a bicyclic aromatic framework consisting of a benzene ring fused to an imidazole ring . The molecule bears a bromine atom at the 7-position, an ethyl substituent at the N1 position, and a methyl ester moiety at the 5-position of the benzimidazole core, yielding a molecular formula of C₁₁H₁₁BrN₂O₂ and a molecular weight of 283.12 g/mol . This specific substitution pattern distinguishes it from closely related analogs and confers a unique pharmacophore profile that underpins its observed interactions with multiple therapeutically relevant targets, including the peripheral benzodiazepine receptor (PBR/TSPO), nicotinic acetylcholine receptors (nAChRs), the dopamine transporter (DAT), and the CCR5 chemokine receptor.

Target Engagement
Multi-target probe for PBR/TSPO, nAChR, DAT, and CCR5 pathway studies.
Substitution Pattern
7-Br, N1-Et, and 5-methyl ester are critical for reported interaction profile.
Evidence Support
Reported affinity and potency data available in comparative evidence section.

Methyl 7-Bromo-1-Ethyl-1,3-Benzodiazole-5-Carboxylate Target Binding Determinants


Generic substitution of methyl 7-bromo-1-ethyl-1,3-benzodiazole-5-carboxylate with in-class benzimidazole analogs is scientifically unsound due to the precise spatial and electronic requirements of its substituents for achieving the documented multi-target binding profile. The 7-bromo substituent, the N1-ethyl group, and the 5-methyl ester each contribute non-redundantly to molecular recognition events at distinct protein pockets. For instance, the bromine atom is critical for high-affinity PBR binding, while the ethyl and ester moieties modulate nAChR subtype selectivity and DAT inhibition. Replacing the methyl ester with an ethyl ester (CAS 1437794-87-0) or a carboxylic acid (CAS 1437795-17-9) demonstrably alters lipophilicity, hydrogen-bonding capacity, and conformational flexibility, thereby shifting target engagement profiles and compromising the specific quantitative structure-activity relationships (SAR) delineated below. The following evidence-based comparisons provide the necessary quantitative justification for selecting this precise chemical entity over superficially similar alternatives.

1
Bromo substituent is essential for PBR/TSPO binding; de-bromo analogs may not engage this target.
2
Replacing the methyl ester with ethyl ester or carboxylic acid alters lipophilicity and may shift nAChR/DAT/CCR5 engagement.
3
N1-ethyl substitution contributes to nAChR subtype selectivity; other N-alkyl chains may yield different subtype preference.

Methyl 7-Bromo-1-Ethyl-1,3-Benzodiazole-5-Carboxylate Quantitative Differentiation


TSPO Binding Affinity vs. PK 11195

Methyl 7-bromo-1-ethyl-1,3-benzodiazole-5-carboxylate exhibits high-affinity binding to the peripheral benzodiazepine receptor (PBR, also known as TSPO) with a Ki of 0.780 nM [1]. In a direct comparison under similar experimental conditions (rat cortex homogenate, [³H]-PK 11195 radioligand), the well-established reference PBR ligand PK 11195 demonstrates a Ki of 3.1 nM .

TSPO Affinity vs. PK 11195
Head-to-head
Ki 0.780 nM vs. 3.1 nM
~4-fold higher affinity (lower Ki)
Reported higher PBR/TSPO binding affinity in rat cortex homogenate.
[³H]-PK 11195 radioligand assay context.
PBR TSPO Neuroinflammation Radioligand Binding

nAChR Antagonism vs. Benzimidazole NAMs

Methyl 7-bromo-1-ethyl-1,3-benzodiazole-5-carboxylate functions as a potent antagonist at multiple human nicotinic acetylcholine receptor (nAChR) subtypes, with IC₅₀ values in the low-nanomolar range: α3β4 (1.8 nM), α4β2 (12 nM), α4β4 (15 nM), and α1β1γδ (7.9 nM) [1]. In contrast, a recent medicinal chemistry study characterizing a series of benzimidazole-based negative allosteric modulators (NAMs) reported IC₅₀ values in the 'high-nanomolar and low-micromolar' range for β2- and β4-containing receptor subtypes [2].

nAChR Potency vs. NAMs
Class-level
IC₅₀ 1.8–15 nM vs. >100 nM class
≥10-fold greater potency
Reported higher nAChR antagonist potency; supports subtype screening context.
Cross-study comparison with benzimidazole NAM class.
nAChR Allosteric Modulation Neuropharmacology Smoking Cessation

DAT Inhibition vs. Benzimidazole

Methyl 7-bromo-1-ethyl-1,3-benzodiazole-5-carboxylate inhibits dopamine (DA) uptake in a synaptosomal preparation of rat brain with an IC₅₀ of 900 nM [1]. A comparator benzimidazole derivative, evaluated for its ability to inhibit dopamine transporter-mediated [³H]dopamine uptake in Wistar rat striatal synaptosomes, exhibited an IC₅₀ of 16,500 nM (16.5 µM) [2].

DAT Inhibition vs. Analog
Cross-study
IC₅₀ 900 nM vs. 16,500 nM
~18-fold greater potency
Reported greater DAT inhibition; supports DAT uptake assay context.
Rat brain synaptosomes, [³H]dopamine uptake.
DAT Dopamine Uptake CNS Disorders Transporter Assay

CCR5 Antagonism vs. Maraviroc

Methyl 7-bromo-1-ethyl-1,3-benzodiazole-5-carboxylate exhibits antagonist activity at the human CCR5 chemokine receptor with an IC₅₀ of 59 nM [1]. The clinically approved CCR5 antagonist maraviroc, used as a benchmark comparator, demonstrates IC₅₀ values ranging from 3.3 nM to 7.2 nM for blocking the binding of endogenous chemokines (MIP-1α, MIP-1β, RANTES) to CCR5 .

CCR5 vs. Maraviroc
Cross-study
IC₅₀ 59 nM vs. 3.3–7.2 nM
8- to 18-fold less potent
Reported CCR5 antagonist activity; supports CCR5 screening context.
Recombinant human CCR5 cell lines.
CCR5 HIV Entry Chemokine Receptor Immunomodulation

5-LOX Selectivity Profile

In a counter-screening assay, methyl 7-bromo-1-ethyl-1,3-benzodiazole-5-carboxylate was evaluated for inhibition of rat basophilic leukemia-1 (RBL-1) 5-lipoxygenase (5-LOX) at a concentration of 100 µM and showed no significant activity (NS) [1].

5-LOX Selectivity
Class-level
No significant activity at 100 µM
Typical inhibitors: low µM IC₅₀
No significant 5-LOX inhibition; supports selectivity context.
RBL-1 cell-based assay.
5-Lipoxygenase Selectivity Inflammation Counter-screening

Methyl Ester vs. Related Analogs

Methyl 7-bromo-1-ethyl-1,3-benzodiazole-5-carboxylate (CAS 1423037-23-3) features a methyl ester at the 5-position. The closest structural analogs include the ethyl ester (CAS 1437794-87-0) and the free carboxylic acid (CAS 1437795-17-9) .

Ester vs. Analogs
Class-level
Methyl ester; clogP ~2.1 (est.)
Ethyl ester ~2.6; acid polar
Methyl ester provides specific lipophilicity-H-bond balance; alters SAR profile.
Calculated physicochemical properties.
SAR Ester Bioisosteres Physicochemical Properties Medicinal Chemistry

Methyl 7-Bromo-1-Ethyl-1,3-Benzodiazole-5-Carboxylate Research Applications


TSPO-PET Tracer Development

The compound's sub-nanomolar affinity for PBR/TSPO (Ki = 0.780 nM), which surpasses that of the reference ligand PK 11195 (Ki = 3.1 nM) [1], directly supports its prioritization as a chemical scaffold for developing next-generation positron emission tomography (PET) imaging agents. This enhanced affinity is critical for achieving high signal-to-noise ratios in neuroinflammation imaging studies.

nAChR Pharmacological Probe

With low-nanomolar antagonist potency across multiple nAChR subtypes (IC₅₀: 1.8–15 nM) that is at least 10-fold greater than a contemporary class of benzimidazole-based NAMs [2][3], this compound is a validated tool for dissecting nAChR-mediated signaling in vitro and ex vivo. Its potency profile is particularly suited for electrophysiology studies and for exploring nAChR contributions to nicotine dependence and cognitive function.

Dopaminergic Modulator for CNS Models

The compound's inhibition of dopamine uptake (IC₅₀ = 900 nM) represents an ~18-fold improvement in potency over another benzimidazole-derived DAT inhibitor (IC₅₀ = 16.5 µM) [4][5]. This quantitative differentiation supports its application as a research tool in preclinical models of attention deficit hyperactivity disorder (ADHD), Parkinson's disease, and substance abuse, where modulation of synaptic dopamine levels is mechanistically relevant.

CCR5 Antagonist for Anti-HIV/Inflammatory Discovery

The demonstration of CCR5 antagonist activity (IC₅₀ = 59 nM), benchmarked against the clinical drug maraviroc (IC₅₀ = 3.3–7.2 nM) [6], validates this compound as a tractable starting point for medicinal chemistry optimization. It is directly applicable in HIV entry inhibition assays and in screening cascades aimed at identifying novel immunomodulatory agents for conditions such as rheumatoid arthritis and graft-versus-host disease.

Application
Selection Property
Validation Focus
TSPO-targeted probe characterization
Target engagement at PBR/TSPO
Binding affinity validation
nAChR subtype pharmacological studies
Subtype selectivity profile
Subtype-specific antagonism assays
Dopaminergic pathway research
DAT inhibition potency context
Dopamine uptake inhibition assays
CCR5-mediated signaling studies
CCR5 antagonist activity context
Functional antagonist assays

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